3-Nitrothiophen-2-amine

synthetic methodology N-substituted 3-nitrothiophen-2-amines domino reaction

Medicinal chemists and dye R&D groups often face limited access to high-purity 2-amino-3-nitrothiophene scaffolds with consistent batch quality. 3-Nitrothiophen-2-amine resolves this with its dual orthogonal functionality enabling direct SNAr derivatization without C-5 pre-activation. • Enables 26+ N-aryl/alkyl derivatives via the Kumar protocol at ~93% mean isolated yield, isolated by simple precipitation • Privileged scaffold in neuroleptics (olanzapine class), anti-inflammatory agents, and A₁ adenosine receptor modulators • Diazonium component producing ~70-120 nm bathochromic shift vs. phenylazo dyes for greenish-blue disperse dyes • Precursor to two-electron push-pull chromophores for polymeric NLO materials with polymerizable hydroxyl handles

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
Cat. No. B13103592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrothiophen-2-amine
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1[N+](=O)[O-])N
InChIInChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2
InChIKeyOYZHSRJEUNAFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrothiophen-2-amine: Heterocyclic Building Block


3-Nitrothiophen-2-amine (CAS 80313-09-3) is a heterocyclic primary amine consisting of a thiophene ring substituted with an electron-withdrawing nitro group at position 3 and an amino group at position 2. This ortho-nitro-amine arrangement creates a push-pull electronic system in which the amine lone pair is partially delocalised into the nitro group via the thiophene π-system, lowering the HOMO-LUMO gap and enhancing charge-transfer character [1]. The dual functionality makes it a versatile intermediate for constructing N-substituted derivatives, azo dyes, and push-pull chromophores for nonlinear optical materials [2]. Procurement-relevant physicochemical identifiers include a molecular weight of 144.15 g·mol⁻¹, the molecular formula C₄H₄N₂O₂S, a topological polar surface area of 100 Ų, and a calculated XLogP3 of 1.6 [3].

Synthetic Utility Versatile building block for N-substituted heterocycles via domino protocol
Dye Precursor Diazonium component for greenish-blue azo disperse dyes
Material Science Push-pull chromophore scaffold for nonlinear optical (NLO) research

Why Generic Substitution Fails


The substitution pattern of 3-nitrothiophen-2-amine—with the nitro group at position 3 and the amino group at position 2—confers electronic and steric properties that are qualitatively different from those of its regioisomers and heterocyclic analogs. Simply replacing the thiophene ring with a benzene (e.g., 3-nitroaniline) or furan (nitrofuran) scaffold, or relocating the nitro group to the 4- or 5-position, results in fundamentally different reactivity in nucleophilic aromatic substitution (SNAr), altered colour coordinates in azo dye output, distinct antimicrobial activity profiles, and different yields in downstream derivatisation chemistry [1]. Because the thiophene sulfur atom facilitates nitro-group reduction through its electron-accommodating capacity, the redox behaviour of this compound also diverges from that of its non-thiophene analogs, with direct implications for bioactivity [2]. These functional divergences mean that in-class compounds cannot be considered drop-in replacements without revalidation.

Regioisomer Mismatch 4- or 5-nitro substitution alters SNAr reactivity, dye colour output, and antimicrobial screening profiles.
Heterocycle Replacement Benzene or furan scaffolds lack sulfur-mediated electron accommodation, shifting redox and bioactivity context.
Derivatisation Divergence Multi-step routes without ortho-nitro-amine may restrict substrate scope and increase purification burden.

Quantitative Differentiation Evidence


Synthetic Efficiency: Domino Protocol vs Multi-Step SNAr

A 2015 protocol uses the parent 3-nitrothiophen-2-amine scaffold to synthesize N-aryl/alkyl derivatives in a two-step, one-pot domino reaction from α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol with K₂CO₃ in refluxing ethanol [1]. Across 26 examples covering aryl (electron-withdrawing, electron-donating, ortho-substituted), alkyl, benzyl, and naphthyl substituents, the mean isolated yield is 93%, with individual yields ranging from 82% (2,4-dimethylphenyl) to 98% (n-butyl) and typical reaction times of 20–25 min for aryl derivatives [1]. In contrast, the prior standard method required multi-step sequences culminating in an SNAr reaction that mandated an additional strong electron-withdrawing group at C-5, limiting the accessible substrate scope and increasing step count and purification burden [1].

Domino Synthesis Yield
Head-to-head
93% mean yield (26 examples)
Supports efficient N-substituted library synthesis
Two-step one-pot protocol vs legacy multi-step SNAr
synthetic methodology N-substituted 3-nitrothiophen-2-amines domino reaction

Antimicrobial Potency: Nitro vs Amino Pharmacophore

In a systematic in vitro antibacterial study comparing nitropyrroles, nitrothiophenes, and aminothiophenes, replacement of the nitro group with an amino group on thiophene compounds enhanced antibacterial activity—for example, against Staphylococcus aureus the minimal inhibitory concentration (MIC) of 2-aminothiophene was 8 µg/mL versus 20 µg/mL for the corresponding nitrothiophene analog, representing an approximately 2.5-fold improvement in potency [1]. This directional SAR finding is directly relevant to 3-nitrothiophen-2-amine: the molecule contains both the nitro group (contributing to bioreductive activation) and the amino group at the ortho position, creating a dual pharmacophoric architecture distinct from monofunctional nitrothiophenes lacking the amino substituent [1].

Antimicrobial MIC Shift
Class-level
~2.5-fold MIC improvement (amino vs nitro only)
Supports antimicrobial screening context
Class-level SAR; S. aureus broth dilution, data to verify
antimicrobial nitrothiophene structure-activity relationship

Colour Output: Greenish-Blue vs Red-Violet Azo Dyes

A foundational study by Dickey et al. (1958) demonstrated that azo dyes derived from 2-amino-3-nitrothiophenes produce a pronounced bathochromic shift relative to phenylazo dyes and to dyes from non-nitrated 2-aminothiophenes [1]. Specifically, 5-substituted 2-amino-3-nitrothienylazo dyes yield greenish-blue to blue-green shades on secondary cellulose acetate, in striking contrast to the red of phenylazo dyes, the violet-red of 2-amino-5-acylthiophen dyes, and the violet of 2-amino-3,5-bismethylsulphonylthiophen dyes [1]. Even simple aniline coupling components afford blues to blue-greens when paired with the 5-substituted 2-amino-3-nitrothiophene diazonium component, whereas progressively increased bathochromic shifts to bluish green are obtained with tetrahydroquinoline, benzomorpholine, and 2-alkoxy-5-acetamidoaniline couplers [1]. Additionally, dyes from 2-amino-3-nitro-5-acylthiophenes show excellent affinity for secondary cellulose acetate with good exhaustion and levelling, and the dyed fabrics exhibit superior gas-fume fastness [1].

Bathochromic Shift
Reported
~70–120 nm red shift
Enables greenish-blue dye shades on cellulose acetate
Versus red phenylazo dyes; cross-study comparable
azo dyes disperse dyes bathochromic shift colour chemistry

SNAr Kinetics: Ortho-Like vs Para-Like Isomers

A kinetic study of aromatic nucleophilic substitution on nitrothiophenes demonstrated that reactions of para-like 2-L-5-nitrothiophenes with pyrrolidine, piperidine, and morpholine proceed faster in room-temperature ionic liquids ([bmim][BF₄], [bmim][PF₆], [bm₂im][BF₄]) than in conventional solvents (methanol, benzene) over the temperature range 293–313 K [1]. Importantly, when the same reaction was studied with 2-bromo-3-nitrothiophene—an ortho-like isomer structurally analogous to 3-nitrothiophen-2-amine—peculiar intramolecular interactions in the transition state were observed that are strongly affected by the reaction medium [1]. This indicates that the ortho-nitro arrangement in 3-nitrothiophene derivatives, including 3-nitrothiophen-2-amine, exhibits solvent-tunable SNAr reactivity distinct from that of the more extensively studied para-like 5-nitrothiophenes [1].

SNAr Reactivity
Class-level
Solvent-tunable ortho-nitro activation
Supports medium-dependent selectivity optimization
Ionic liquid vs conventional solvent; structural proxy data
SNAr kinetics ionic liquids ortho-like isomer nitrothiophene reactivity

Antiparasitic Potency: Nitrothiophene vs Nitrofuran

A structure-activity relationship (SAR) analysis across nitrothiophene and nitrofuran analogs found that nitrothiophene derivatives were consistently more potent than their nitrofuran counterparts in antiparasitic assays [1]. The mechanistic basis was attributed to the greater ability of the sulfur atom (vs oxygen in furan) to accommodate electrons from the nitro group, facilitating its bioreduction and enhancing the formation of cytotoxic free radicals lethal to parasites [1]. This scaffold-level potency advantage is inherent to the thiophene ring and extends to 3-nitrothiophen-2-amine as a member of the nitrothiophene class, distinguishing it from any nitrofuran-based building block that would otherwise be considered for similar antiparasitic drug discovery applications.

Scaffold Potency Trend
Class-level
Nitrothiophenes more active than nitrofurans
Supports antiparasitic screening context
SAR study; attributed to sulfur electron accommodation
nitrothiophene nitrofuran antiparasitic structure-activity relationship

Dye Application Energy: Mixtures vs Single Components

A patent disclosure on mixtures of azo dyes derived from 2-amino-3-nitro-5-acylthiophenes (direct structural descendants of 3-nitrothiophen-2-amine) reports that dye mixtures exhibit a significantly lower energy of application than any of the individual dye components [1]. This synergistic effect enables the selection and mixing of dyes of the correct shade whose individual energy levels would otherwise be undesirably high, providing practical advantages in dyeing polyester and cellulose diacetate or triacetate fibres. Each individual dye in the mixture possesses a neutral-greenish blue shade with excellent technical properties on textured polyester [1].

Application Energy
Class-level
Mixtures exhibit lower energy than single dyes
Supports dye formulation processing
Proprietary data; polyester dyeing context, data to verify
azo dye mixtures application energy polyester dyeing thermomigration

Priority Application Scenarios


Medicinal Chemistry: N-Substituted Derivative Libraries

Procurement of 3-nitrothiophen-2-amine as the parent scaffold is recommended for medicinal chemistry groups generating libraries of N-aryl or N-alkyl 3-nitrothiophen-2-amines. The Kumar et al. (2015) protocol enables access to 26 demonstrated derivatives with a mean isolated yield of 93%, substrate scope spanning electron-withdrawing, electron-donating, ortho-substituted aryl, alkyl, benzyl, and naphthyl variants, and product isolation by simple precipitation without column chromatography [1]. This represents a significant operational advantage over legacy multi-step SNAr methods that required an additional C-5 electron-withdrawing group and were limited in scope [1]. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with precedent in neuroleptics (olanzapine), anti-inflammatory agents (tinoridine), and A₁ adenosine receptor allosteric modulators [1].

Anti-Infective Discovery: Dual Pharmacophore Strategy

3-Nitrothiophen-2-amine is a strategic building block for anti-infective programs targeting anaerobic bacteria, parasites, and mycobacteria. The dual nitro-amino architecture combines the bioreductive activation mechanism of the nitro group (exploited by antitubercular agents such as the F₄₂₀-dependent nitroreductase-activated compound I) with the potency-enhancing effect of the amino substituent demonstrated by Wang et al. (1975), where amino-substituted thiophenes showed an approximately 2.5-fold improvement in MIC relative to nitro-only analogs [1][2]. Furthermore, the nitrothiophene scaffold itself is more potent than the nitrofuran scaffold in antiparasitic applications, attributed to sulfur-mediated facilitation of nitro-group reduction [3].

Disperse Dye Development: Blue-Green Shades

For dye and pigment R&D, 3-nitrothiophen-2-amine (or more precisely its 5-substituted and 5-acyl derivatives accessible via this parent compound) serves as the essential diazonium component for producing greenish-blue to blue-green azo disperse dyes. Dickey et al. (1958) established that dyes from 2-amino-3-nitrothiophenes produce a ~70–120 nm bathochromic shift relative to phenylazo red dyes, achieving shades that are inaccessible with non-nitrated 2-aminothiophenes—which yield violet-red to violet [1]. The resulting dyes show excellent affinity for secondary cellulose acetate with good exhaustion and levelling, and dyed fabrics exhibit superior gas-fume fastness [1]. Additionally, dye mixtures derived from 2-amino-3-nitro-5-acylthiophenes exhibit synergistic lowering of application energy, enabling practical polyester dyeing at reduced energy input [2].

NLO Materials: Push-Pull Chromophore Building Block

3-Nitrothiophen-2-amine is a precursor for push-pull chromophores used in nonlinear optical polymeric materials. Zhao et al. (2000) demonstrated that 2-aminothiophene derivatives—including 2-amino-5-nitrothiophene and 2-amino-3,5-dinitrothiophene, both structurally related to 3-nitrothiophen-2-amine—can be diazotized and coupled with N-phenyldiethanolamine to generate two-electron push-pull chromophores bearing polymerizable hydroxyl groups [1]. The resulting chromophore-functionalized polymers show potential as highly sensitive NLO materials, and the ortho-nitro-amine push-pull arrangement in the 3-nitrothiophen-2-amine scaffold provides a distinct electronic configuration compared to para-nitro analogs [1].

Application
Selection Property
Validation Focus
N-substituted derivative synthesis
Domino protocol efficiency
Substrate scope and yield validation
Anti-infective screening studies
Nitro-amino dual pharmacophore
MIC endpoint screening review
Blue-green disperse dye R&D
Bathochromic shift capability
Colour fastness and exhaustion review
NLO chromophore research
Push-pull electronic configuration
NLO coefficient measurement
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